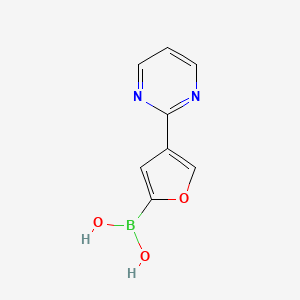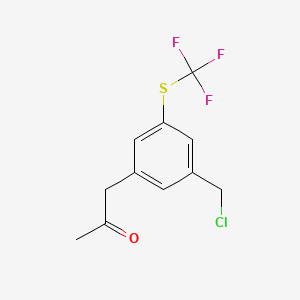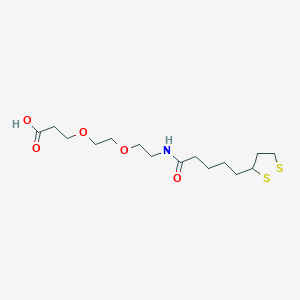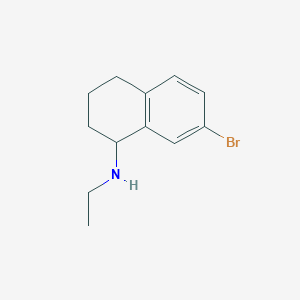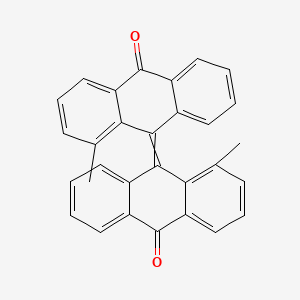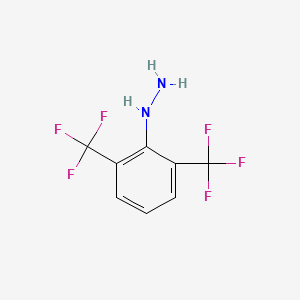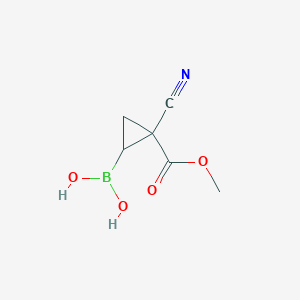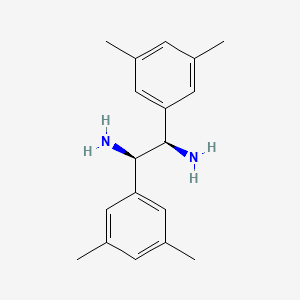
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to an ethane-1,2-diamine backbone. This compound is known for its chiral properties, making it valuable in various stereoselective synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde and (R,R)-1,2-diaminocyclohexane.
Condensation Reaction: The aldehyde groups of 3,5-dimethylbenzaldehyde react with the amine groups of (R,R)-1,2-diaminocyclohexane under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced further to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and advanced pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The chiral environment provided by the compound ensures stereoselective outcomes in various reactions.
Vergleich Mit ähnlichen Verbindungen
- (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine
Uniqueness:
- The presence of 3,5-dimethylphenyl groups provides unique steric and electronic properties.
- The (1R,2R) configuration ensures high enantioselectivity in reactions.
- Compared to other similar compounds, (1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine offers better performance in asymmetric synthesis due to its specific chiral environment.
Eigenschaften
Molekularformel |
C18H24N2 |
|---|---|
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17-18H,19-20H2,1-4H3/t17-,18-/m1/s1 |
InChI-Schlüssel |
POWCVEXEFGJWNW-QZTJIDSGSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)[C@H]([C@@H](C2=CC(=CC(=C2)C)C)N)N)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
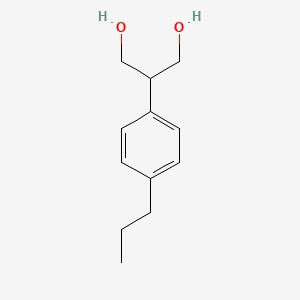
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
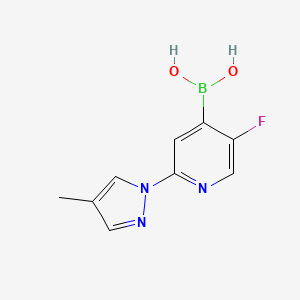
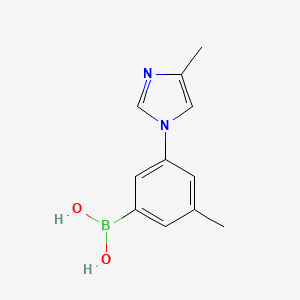
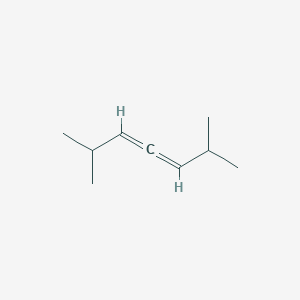
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
